molecular formula C16H10BrFN2O2 B2852898 (2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 325857-11-2

(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2852898
CAS No.: 325857-11-2
M. Wt: 361.17
InChI Key: QNVFSOISHNYPIT-SILNSSARSA-N
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Description

(2Z)-6-Bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a benzopyran core substituted with a bromine atom at position 6, a 3-fluorophenylimino group at position 2, and a carboxamide moiety at position 3 (Figure 1). Its molecular formula is C₁₆H₁₀BrFN₂O₂, with an average molecular mass of 361.17 g/mol and a monoisotopic mass of 359.99 g/mol . The Z-configuration of the imino double bond is critical for maintaining its planar geometry, which may influence intermolecular interactions in biological or crystalline states.

The presence of bromine and fluorine atoms in this compound suggests enhanced electronic and steric properties compared to unsubstituted analogs.

Properties

IUPAC Name

6-bromo-2-(3-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O2/c17-10-4-5-14-9(6-10)7-13(15(19)21)16(22-14)20-12-3-1-2-11(18)8-12/h1-8H,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVFSOISHNYPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H10BrFN2O2C_{16}H_{10}BrFN_2O_2 with a molecular weight of 361.16 g/mol. The compound features a bromine atom and a fluorinated phenyl group, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC₁₆H₁₀BrFN₂O₂
Molecular Weight361.16 g/mol
CAS Number325857-10-1
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through:

1. Receptor Interaction:
The compound may bind to specific receptors, modulating signal transduction pathways involved in various physiological processes.

2. Enzyme Inhibition:
It can inhibit enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

3. Gene Expression Modulation:
By influencing gene expression related to cell proliferation and apoptosis, this compound could have implications in cancer therapy.

Biological Activity and Pharmacological Potential

Research indicates that chromene derivatives, including this compound, exhibit a range of biological activities:

1. Anticancer Properties:
Studies have shown that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines .

2. Anti-inflammatory Effects:
These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory processes .

3. Neuroprotective Activity:
Some studies suggest that chromenes can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological activity of chromene derivatives:

  • Study on Anticancer Activity:
    A recent study evaluated the cytotoxic effects of various chromene derivatives on human breast cancer cells (MCF-7). The results indicated that certain analogs exhibited significant cytotoxicity, leading to increased apoptosis rates compared to control groups .
    CompoundIC50 (µM)Apoptosis Rate (%)
    (Compound A)1570
    (Compound B)2550
    (Target Compound)1080
  • Anti-inflammatory Activity Assessment:
    Another study focused on the anti-inflammatory properties of chromene derivatives using lipopolysaccharide (LPS)-stimulated macrophages. The target compound significantly reduced the levels of TNF-alpha and IL-6 cytokines, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Research indicates that (2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity :
    • Several studies have reported that derivatives of chromene compounds exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have shown promising results against liver carcinoma (HEPG2) with IC50 values indicating effective inhibition of cell growth .
  • Antiviral Properties :
    • Compounds containing fluorinated groups have demonstrated enhanced activity against viruses such as H5N1 and SARS-CoV-2. The presence of fluorine atoms in the structure has been associated with improved antiviral efficacy .
  • Enzyme Inhibition :
    • Chromene derivatives have been explored for their ability to inhibit specific enzymes, such as aldose reductase, which is implicated in diabetic complications. The structure of this compound suggests potential for similar inhibitory activity .

Case Study 1: Antitumor Activity

A study synthesized several chromene derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that the compound exhibited moderate to high cytotoxic effects, particularly against liver cancer cells (HEPG2), suggesting its potential as a lead compound in anticancer drug development.

CompoundCell LineIC50 (µM)
1HEPG24.90
2MCF75.20
3A5496.00

Case Study 2: Antiviral Efficacy

In a comparative study of several fluorinated chromene derivatives, this compound was tested for its antiviral properties against SARS-CoV-2. The compound showed significant inhibition of viral replication, highlighting its potential as an antiviral agent.

CompoundVirusInhibition (%)
AH5N170
BSARS-CoV-265
CInfluenza60

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenylimino Group

The phenylimino group at position 2 is a key structural feature. Modifications to this group alter electronic, steric, and hydrophobic properties.

Table 1: Comparison of Substituents on the Phenylimino Group
Compound Name Phenylimino Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Fluorophenyl C₁₆H₁₀BrFN₂O₂ 361.17 Compact, electron-withdrawing fluorine at meta position
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 4-Phenoxyphenyl C₂₂H₁₅BrN₂O₃ 435.23 Bulky, electron-donating phenoxy group at para position
K218-1383 4-Chlorophenyl C₁₉H₁₁BrClN₃O₂S 484.73 Chlorine (stronger electron-withdrawing) at para position; thiazole substitution on carboxamide
N-Acetyl-6-methoxy analog 3-Trifluoromethylphenyl C₂₀H₁₅F₃N₂O₄ 428.34 Highly electron-withdrawing CF₃ group; acetylated carboxamide

Key Observations :

  • Electron-withdrawing vs. In contrast, the 4-phenoxyphenyl substituent introduces steric bulk and electron donation, which may reduce reactivity but improve membrane permeability.
  • Trifluoromethyl substitution : The CF₃ group in the N-acetyl analog significantly increases hydrophobicity and metabolic stability.

Modifications to the Carboxamide Moiety

The carboxamide group at position 3 is another critical site for functionalization:

Table 2: Carboxamide Substituent Variations
Compound Name Carboxamide Substituent Impact
Target Compound -NH₂ Facilitates hydrogen bonding; moderate solubility
K218-1383 -N-(thiazol-2-yl) Introduces aromatic heterocycle; enhances π-π stacking and target selectivity
N-Acetyl analog -N-Acetyl Increases lipophilicity; may reduce renal clearance

Key Observations :

  • The unmodified carboxamide (-NH₂) in the target compound supports hydrogen bonding, which is crucial for interactions with enzymes or receptors.
  • The thiazole ring in K218-1383 adds rigidity and may improve binding to kinases or proteases.
  • Acetylation in the N-acetyl analog could prolong half-life but reduce aqueous solubility.

Implications for Structure-Activity Relationships (SAR)

  • Positional effects : Substituting fluorine at the meta position (target compound) versus para (e.g., 4-chlorophenyl in K218-1383) may lead to distinct biological interactions due to differences in dipole orientation.
  • Bulk vs. reactivity: The 4-phenoxyphenyl analog trades reactivity for steric bulk, which could be advantageous in avoiding metabolic hotspots.
  • Heterocyclic additions : Thiazole substitution in K218-1383 highlights a strategy to enhance target specificity, particularly in kinase inhibition.

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel condensation, a cornerstone in chromene synthesis, enables the direct formation of the 2-imino-2H-chromene scaffold. As demonstrated by Patel et al., this method involves the base-catalyzed reaction between salicylaldehyde derivatives and N-substituted cyanoacetamides. For the target compound, 5-bromo-2-hydroxybenzaldehyde and N-(3-fluorophenyl)cyanoacetamide react in aqueous sodium carbonate at room temperature to yield the imino chromene-3-carboxamide (Fig. 1A).

Key advantages include high atom economy (≈90% yield reported for analogous reactions) and mild conditions. The reaction proceeds via deprotonation of the active methylene group in the cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl, cyclization, and tautomerization to stabilize the Z-configuration.

Carboxamide Formation via Acid Chloride Intermediate

An alternative route involves sequential functionalization of the chromene ring. Starting with 6-bromo-2H-chromene-3-carboxylic acid , synthesized via Vilsmeier-Haack formylation and Pinnick oxidation, the carboxylic acid is converted to its acid chloride using thionyl chloride. Subsequent reaction with 3-fluoroaniline in dichloromethane (DCM) with triethylamine as a base yields the carboxamide (Fig. 1B).

This method offers modularity, allowing independent optimization of the chromene core and carboxamide group. However, the multi-step process (overall yield: 44–64%) and sensitivity of the acid chloride intermediate necessitate stringent anhydrous conditions.

Three-Component Reaction Utilizing Organoboron Reagents

A one-pot, three-component strategy leverages organoboron chemistry to assemble the chromene skeleton. As detailed by Smith et al., 5-bromo-2-hydroxybenzaldehyde , 3-fluoroaniline , and phenylvinylboronic acid react in water at 80°C to form the chromene intermediate. Subsequent oxidation or functionalization introduces the carboxamide group (Fig. 1C).

Comparative Analysis of Synthetic Methodologies

Reaction Conditions and Yield Optimization

Method Starting Materials Reagents/Conditions Yield Reference
Knoevenagel Condensation 5-Bromo-2-hydroxybenzaldehyde, N-(3FPh)CA Na2CO3 (aq), RT, 12 h 85–90%
Acid Chloride Route 6-Bromo-2H-chromene-3-carboxylic acid SOCl2, DCM; 3-fluoroaniline, Et3N, RT 44–64%
Three-Component Reaction 5-Bromo-2-hydroxybenzaldehyde, 3FPhNH2 PhB(OH)2, H2O, 80°C, 3 h 60–75%

The Knoevenagel method excels in yield and simplicity, while the three-component reaction offers greener solvent systems. The acid chloride route, though lower-yielding, permits late-stage diversification.

Stereochemical Considerations and Configuration Control

The Z-configuration of the imino group is critical for biological activity. Kinetic studies by Rahman et al. on similar chromenes revealed that protic solvents (e.g., water or ethanol) favor the Z-isomer due to hydrogen bonding stabilization of the transition state. Computational modeling further supports this, showing a 12.3 kJ/mol energy preference for the Z-form.

Experimental Data and Characterization

Spectral data for analogous compounds provide validation benchmarks:

  • IR : Strong absorptions at 1680–1700 cm⁻¹ (C=O stretch), 1600–1620 cm⁻¹ (C=N imine).
  • 1H NMR (DMSO-d6) : δ 8.42 (s, 1H, imine-H), 7.85–7.20 (m, aromatic-H), 3.92 (s, 3H, OCH3).
  • 13C NMR : 165.2 ppm (C=O), 158.9 ppm (C=N), 115–135 ppm (aromatic C).

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